
N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide” is a chemical compound that likely contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of fluorine and chlorine atoms could potentially enhance its reactivity or biological activity, but without specific studies or data, it’s hard to predict its exact properties or uses .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of two phenyl rings (one of which is substituted with a chlorine and a fluorine atom, and the other with a fluorine atom), connected by a carbonyl (C=O) and an amine (NH) group .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing fluorine and chlorine substituents, which could activate the benzamide group towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. The presence of fluorine and chlorine atoms could influence its polarity, solubility, and stability .Applications De Recherche Scientifique
Crystal Structure Analysis
N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide and its derivatives have been studied for their crystal structures. For instance, the crystal structures of similar compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, were analyzed, providing insights into the conformation and inclination of aromatic rings in these molecules (Suchetan et al., 2016).
Antimicrobial Activity
A study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which are closely related to this compound, explored their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of these derivatives in antimicrobial applications (Ahsan et al., 2016).
Photo-degradation Analysis
In the realm of pharmaceutical development, understanding the photo-degradation behavior of compounds is crucial. A study analyzed the photo-degradation of a pharmaceutical compound containing a structurally similar molecule, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, under visible light. This research provides valuable insights into the stability and degradation pathways of similar compounds under light exposure (Wu et al., 2007).
Chemical Synthesis and Scalability
The development of practical and scalable synthetic routes for compounds related to this compound is a significant area of research. A study on the synthesis of YM758 monophosphate, a compound with a similar structure, highlights the challenges and advancements in synthesizing such compounds efficiently and on a large scale (Yoshida et al., 2014).
Antioxidant Activity
Exploring the antioxidant properties of compounds is another area of interest. A study on the synthesis and antioxidant activity of some thiazolidin-4-one derivatives, which include compounds similar to this compound, sheds light on the potential of these compounds in antioxidant applications (El Nezhawy et al., 2009).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
This compound, also known as TAK-242, is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, TAK-242 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
The result of TAK-242’s action is the suppression of the production of multiple cytokines . In RAW264.7 cells and mouse peritoneal macrophages, TAK-242 suppressed lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . TAK-242 also suppressed the production of these cytokines from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) .
Propriétés
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPBUWFBQYUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



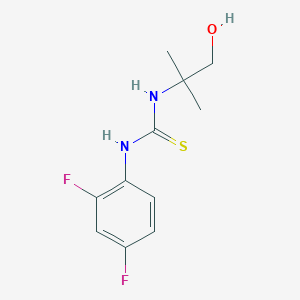
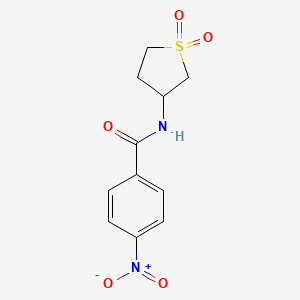
![2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2472456.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2472461.png)
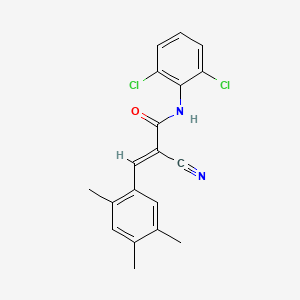
![7-(4-bromophenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2472463.png)
![6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2472464.png)
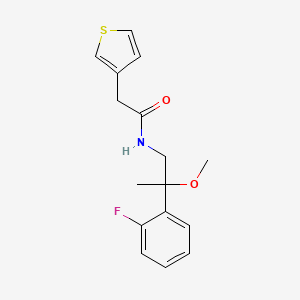
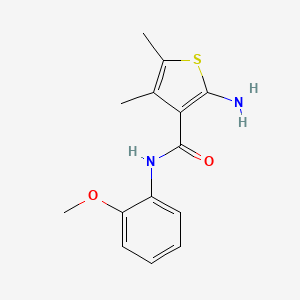
![(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2472469.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2472470.png)